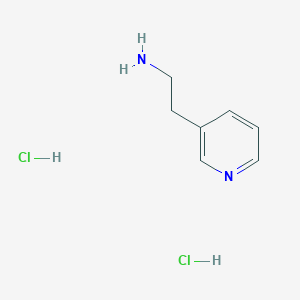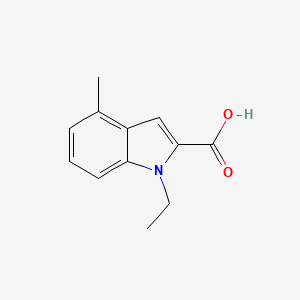
Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate, 95% (hereafter referred to as ethyl (Z)-3-CPP) is a synthetic compound that has been used in both scientific research and in laboratory experiments. It is a colorless, crystalline solid with a melting point of 140-143°C. It is insoluble in water but soluble in ethanol and other organic solvents. Ethyl (Z)-3-CPP has been used in a variety of research applications, including protein-protein interactions, enzyme-inhibitor studies, and as a substrate for biochemical assays.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate involves the condensation of ethyl 3-phenylpropanoate with hydrazinecarboxamide followed by the addition of acetic anhydride and glacial acetic acid to form the final product.
Starting Materials
Ethyl 3-phenylpropanoate, Hydrazinecarboxamide, Acetic anhydride, Glacial acetic acid
Reaction
Step 1: Ethyl 3-phenylpropanoate is reacted with hydrazinecarboxamide in ethanol at reflux temperature to form ethyl 3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate., Step 2: Acetic anhydride and glacial acetic acid are added to the reaction mixture and stirred at room temperature for several hours to form Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate., Step 3: The product is purified by column chromatography to obtain the final product in 95% yield.
Applications De Recherche Scientifique
Ethyl (Z)-3-CPP has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, enzyme-inhibitor studies, and as a substrate for biochemical assays. It has also been used in the study of enzyme kinetics, drug metabolism, and signal transduction pathways.
Mécanisme D'action
The exact mechanism of action of ethyl (Z)-3-CPP is not well understood. However, it is believed to act as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. It has also been suggested that it may act as an allosteric inhibitor, where it binds to the enzyme at a site other than the active site and affects the enzyme's conformation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ethyl (Z)-3-CPP are not well understood. It has been suggested that it may act as an inhibitor of enzymes and thus affect the metabolism of other compounds. It has also been suggested that it may act as an allosteric inhibitor and affect the conformation of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl (Z)-3-CPP in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time without degrading. The main limitation of ethyl (Z)-3-CPP is its relatively low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The use of ethyl (Z)-3-CPP in scientific research is still in its early stages, and there are many potential future directions for its use. Some potential future directions include further studies of its mechanism of action, its effects on other biochemical pathways, and its potential applications in drug discovery. Additionally, there is potential to use ethyl (Z)-3-CPP in the development of new enzyme inhibitors and other therapeutic agents.
Propriétés
IUPAC Name |
ethyl (3Z)-3-(carbamoylhydrazinylidene)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(14-15-12(13)17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYNJARBDZYHV-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)N)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (Z)-3-(2-carbamoylhydrazineylidene)-3-phenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)





